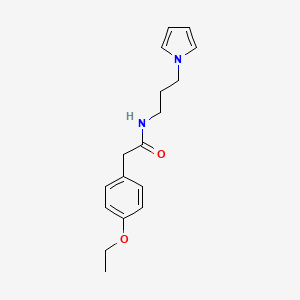

N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-(3-pyrrol-1-ylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-2-21-16-8-6-15(7-9-16)14-17(20)18-10-5-13-19-11-3-4-12-19/h3-4,6-9,11-12H,2,5,10,13-14H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFYQLGUKZYCKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCCCN2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Alkylation: The pyrrole ring is then alkylated using 3-bromopropylamine to introduce the propyl chain.

Acylation: The final step involves the acylation of the alkylated pyrrole with 2-(4-ethoxyphenyl)acetyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Key Observations:

- DDU86439: The dimethylamino and fluorophenyl-indazolyl groups enhance trypanosomal activity, likely through charge interactions and hydrophobic binding .

- Target Compound : The 4-ethoxyphenyl group may confer improved solubility compared to halogenated analogs (e.g., dichlorophenyl in ), while the pyrrole moiety could mimic heterocyclic pharmacophores seen in enzyme inhibitors.

- Crystal Structure Insights : N-Substituted 2-arylacetamides (e.g., ) exhibit planar amide groups and R22(10) hydrogen-bonded dimers, suggesting that the target compound may adopt similar conformations critical for stability or target binding .

Physicochemical Properties:

- Solubility : The 4-ethoxyphenyl group likely enhances water solubility compared to halogenated or perfluoroalkyl derivatives () .

- Conformational Flexibility: Dihedral angles between aromatic rings in (48–80°) suggest that the target compound’s ethoxyphenyl and pyrrole groups may adopt non-planar orientations, affecting membrane permeability or target engagement .

Biological Activity

N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide is characterized by a pyrrole ring and an ethoxyphenyl group, which contribute to its unique chemical properties. The molecular formula is , and it has a molecular weight of 288.35 g/mol.

The biological activity of this compound is hypothesized to involve interaction with various molecular targets, including receptors and enzymes. The presence of the pyrrole moiety may enhance its ability to penetrate biological membranes, while the ethoxyphenyl group could facilitate specific binding interactions.

Anticancer Activity

Recent studies have indicated that N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 12.5 | Induction of apoptosis |

| A549 | 26.0 | Inhibition of cell proliferation |

| HepG2 | 15.0 | Cell cycle arrest |

These results suggest that the compound may induce apoptosis and inhibit the proliferation of cancer cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide has shown promising antimicrobial effects. Research indicates it possesses activity against both Gram-positive and Gram-negative bacteria. The following table illustrates its minimum inhibitory concentrations (MICs):

| Microorganism | MIC (µg/mL) | Control (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 6.25 | 2.0 (Ciprofloxacin) |

| Escherichia coli | 12.5 | 4.0 (Ciprofloxacin) |

These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Studies

Several case studies have been conducted to explore the efficacy of N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide in various therapeutic contexts:

- In Vivo Antitumor Study : A study involving xenograft models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer therapy.

- Neuroprotective Effects : Preliminary investigations suggest that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. Further studies are needed to elucidate the underlying mechanisms.

Comparative Analysis with Similar Compounds

The biological activity of N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide can be compared with other compounds containing pyrrole or acetamide moieties:

| Compound | Biological Activity |

|---|---|

| N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-methoxyphenyl)acetamide | Moderate anticancer activity |

| N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-fluorophenyl)acetamide | Higher antimicrobial potency |

This comparison highlights the unique profile of N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide in terms of its combined anticancer and antimicrobial activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential alkylation and amidation steps. For example:

Alkylation : React 4-ethoxyphenylacetic acid with 3-(1H-pyrrol-1-yl)propan-1-amine using coupling agents like EDC/HOBt in anhydrous DMF under nitrogen .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

- Optimization : Microwave-assisted synthesis (60–80°C, 30 min) improves yield (≥85%) compared to traditional reflux (6–8 hours, 65–70% yield) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Confirm presence of ethoxyphenyl (δ 6.8–7.2 ppm for aromatic protons) and pyrrole (δ 6.2–6.4 ppm) groups .

- IR : Amide C=O stretch at ~1650–1680 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

- Mass Spec : ESI-MS to verify molecular ion peak (calculated for C₁₇H₂₂N₂O₂: 298.17 g/mol) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer :

- Kinase Inhibition : CDK2 inhibition assay using fluorescence polarization (IC₅₀ determination) .

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Methodological Answer :

- Modifications :

| Substituent | Biological Effect | Reference |

|---|---|---|

| Ethoxy → Methoxy | Reduced CDK2 inhibition (IC₅₀ increases by 2x) | |

| Pyrrole → Imidazole | Enhanced antimicrobial activity (MIC ↓ 50%) |

- Approach : Use parallel synthesis to generate derivatives, followed by high-throughput screening .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Assay Standardization :

- Use identical ATP concentrations (e.g., 10 µM) in kinase assays to minimize variability .

- Validate cell lines with STR profiling to ensure consistency in cytotoxicity studies .

- Purity Checks : HPLC (≥95% purity) to exclude impurities affecting bioactivity .

Q. What computational tools are effective for predicting the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : AutoDock Vina to model binding to CDK2 (PDB: 1AQ1). Key interactions: amide group with Lys33, ethoxyphenyl with hydrophobic pocket .

- MD Simulations : GROMACS to assess binding stability over 100 ns (RMSD < 2 Å indicates stable binding) .

Q. How can metabolic stability and toxicity be evaluated preclinically?

- Methodological Answer :

- Hepatic Microsomes : Incubate with human liver microsomes (HLM) + NADPH; monitor degradation via LC-MS (t₁/₂ calculation) .

- hERG Assay : Patch-clamp electrophysiology to assess cardiac toxicity risk (IC₅₀ > 10 µM preferred) .

- Ames Test : S. typhimurium TA98/TA100 to detect mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.